5-Bromo-6-methoxybenzo[b]furan-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-2,3-benzofurandicarboxylic acid typically involves the bromination and methoxylation of benzofuran derivatives. One common method starts with the commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The key transformation in the synthesis is the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized reactors and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2,3-benzofurandicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
5-Bromo-6-methoxy-2,3-benzofurandicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2,3-benzofurandicarboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid: Another benzofuran derivative with similar structural features.
3-Methanone-6-substituted-benzofuran derivatives: These compounds have been evaluated for their antibacterial activities.
Uniqueness
5-Bromo-6-methoxy-2,3-benzofurandicarboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7BrO6 |
---|---|
Molecular Weight |
315.07 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1-benzofuran-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H7BrO6/c1-17-7-3-6-4(2-5(7)12)8(10(13)14)9(18-6)11(15)16/h2-3H,1H3,(H,13,14)(H,15,16) |
InChI Key |
HYFIACNEXWGTAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC(=C2C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.